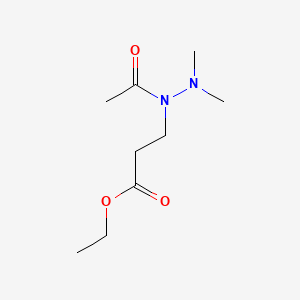
Propanoic acid, 3-(1-acetyl-2,2-dimethylhydrazino)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 3-(1-acetyl-2,2-dimethylhydrazino)-, ethyl ester is a complex organic compound with a unique structure It is characterized by the presence of a propanoic acid backbone, an ethyl ester group, and a hydrazino group substituted with an acetyl and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(1-acetyl-2,2-dimethylhydrazino)-, ethyl ester typically involves multiple steps. One common method starts with the esterification of propanoic acid to form ethyl propanoate. This is followed by the introduction of the hydrazino group through a hydrazinolysis reaction, where hydrazine is reacted with the ester. The final step involves acetylation of the hydrazino group using acetic anhydride under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-(1-acetyl-2,2-dimethylhydrazino)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Products may include propanoic acid derivatives or ketones.
Reduction: The primary product is the corresponding alcohol.
Substitution: Various substituted hydrazino derivatives can be formed.
Scientific Research Applications
Propanoic acid, 3-(1-acetyl-2,2-dimethylhydrazino)-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of propanoic acid, 3-(1-acetyl-2,2-dimethylhydrazino)-, ethyl ester involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 2,2-dimethyl-: A simpler analog with a similar propanoic acid backbone but lacking the hydrazino and acetyl groups.
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-: Another related compound with a cyclopropane ring and similar substituents.
Uniqueness
Propanoic acid, 3-(1-acetyl-2,2-dimethylhydrazino)-, ethyl ester is unique due to the presence of the hydrazino group substituted with acetyl and methyl groups. This structural feature imparts distinct chemical reactivity and biological activity, differentiating it from other similar compounds.
Properties
CAS No. |
96804-50-1 |
|---|---|
Molecular Formula |
C9H18N2O3 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
ethyl 3-[acetyl(dimethylamino)amino]propanoate |
InChI |
InChI=1S/C9H18N2O3/c1-5-14-9(13)6-7-11(8(2)12)10(3)4/h5-7H2,1-4H3 |
InChI Key |
SEWJNNOGQYVCQN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN(C(=O)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















